molecular formula C12H13Cl2NO2S B250329 N,N-diallyl-2,5-dichlorobenzenesulfonamide

N,N-diallyl-2,5-dichlorobenzenesulfonamide

Cat. No. B250329
M. Wt: 306.2 g/mol
InChI Key: HULYOXUNBHPFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2,5-dichlorobenzenesulfonamide, also known as DADS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of garlic, and has been found to possess a wide range of biochemical and physiological effects. In

Scientific Research Applications

N,N-diallyl-2,5-dichlorobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. N,N-diallyl-2,5-dichlorobenzenesulfonamide has also been found to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N,N-diallyl-2,5-dichlorobenzenesulfonamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. N,N-diallyl-2,5-dichlorobenzenesulfonamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate certain transcription factors, such as nuclear factor-kappa B (NF-κB), which play a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N,N-diallyl-2,5-dichlorobenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which may help to reduce inflammation in the body. In addition, N,N-diallyl-2,5-dichlorobenzenesulfonamide has been found to have anti-cancer properties, which may help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diallyl-2,5-dichlorobenzenesulfonamide in lab experiments is its wide range of biological activities. This makes it a potential candidate for the development of new drugs and therapies. However, one of the limitations of using N,N-diallyl-2,5-dichlorobenzenesulfonamide in lab experiments is its potential toxicity. N,N-diallyl-2,5-dichlorobenzenesulfonamide has been found to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N,N-diallyl-2,5-dichlorobenzenesulfonamide. One area of research is the development of new drugs and therapies based on the biological activities of N,N-diallyl-2,5-dichlorobenzenesulfonamide. Another area of research is the exploration of the mechanism of action of N,N-diallyl-2,5-dichlorobenzenesulfonamide, which may help to identify new targets for drug development. Additionally, the potential use of N,N-diallyl-2,5-dichlorobenzenesulfonamide as an antimicrobial agent or as a food preservative is an area of research that warrants further investigation.
Conclusion:
In conclusion, N,N-diallyl-2,5-dichlorobenzenesulfonamide, or N,N-diallyl-2,5-dichlorobenzenesulfonamide, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. N,N-diallyl-2,5-dichlorobenzenesulfonamide has potential applications in the development of new drugs and therapies, and warrants further investigation in several areas of research.

Synthesis Methods

N,N-diallyl-2,5-dichlorobenzenesulfonamide can be synthesized from garlic oil, which is obtained from the bulbs of garlic plants. The oil is then subjected to a series of reactions, including chlorination, sulfonation, and alkylation, to produce N,N-diallyl-2,5-dichlorobenzenesulfonamide. The final product is a white crystalline powder that is soluble in organic solvents.

properties

Molecular Formula

C12H13Cl2NO2S

Molecular Weight

306.2 g/mol

IUPAC Name

2,5-dichloro-N,N-bis(prop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C12H13Cl2NO2S/c1-3-7-15(8-4-2)18(16,17)12-9-10(13)5-6-11(12)14/h3-6,9H,1-2,7-8H2

InChI Key

HULYOXUNBHPFPE-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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